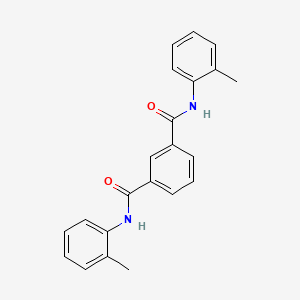![molecular formula C17H17FN2O3 B5527285 (3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5527285.png)
(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H17FN2O3 and its molecular weight is 316.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.12232057 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing and Organic Fluorophores
One significant application of compounds structurally related to the given chemical includes their use in the development of fluorescent pH sensors and chemosensors. These sensors utilize the intramolecular charge transfer and aggregation-induced emission characteristics of heteroatom-containing organic fluorophores, making them highly effective in detecting acidic and basic organic vapors in both solution and solid states (Yang et al., 2013).
Antibacterial Agents
Another research avenue explores the antibacterial properties of compounds with similar molecular structures. Specifically, pyridonecarboxylic acids and their derivatives have shown significant promise as antibacterial agents. These compounds, through their structural optimization, have been identified for their potent in vitro and in vivo antibacterial activities, potentially offering new avenues for therapeutic agents against various bacterial infections (Egawa et al., 1984).
Material Science and Polymer Synthesis
In material science, the synthesis and characterization of new aromatic polyamides derived from diphenylfluorene-based compounds, including those related to the specified chemical structure, have been explored. These polyamides exhibit remarkable solubility in organic solvents and form transparent, flexible films, with potential applications in advanced materials due to their high thermal stability (Hsiao et al., 1999).
Metal-Organic Frameworks (MOFs)
Research on the construction of metal-organic frameworks (MOFs) using aromatic carboxylic acid ligands demonstrates the versatility of these compounds in forming structures with unique properties. These MOFs show selective adsorption for gases like C2H2 and CO2, highlighting their potential in gas storage and separation technologies (Sun et al., 2021).
Neuraminidase Inhibitors
Compounds bearing resemblance to the given chemical structure have also been identified as potent inhibitors of influenza neuraminidase, a critical enzyme for the viral replication of influenza. The structural optimization of these compounds has led to the discovery of highly effective neuraminidase inhibitors, which hold promise for treating influenza infections (Wang et al., 2001).
Eigenschaften
IUPAC Name |
(3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-19-7-3-6-15(19)16(21)20-9-13(14(10-20)17(22)23)11-4-2-5-12(18)8-11/h2-8,13-14H,9-10H2,1H3,(H,22,23)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFYWYRQHKYDFC-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527215.png)
![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)

![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)
![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)
![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)
![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)
![1-(2-furoyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine](/img/structure/B5527258.png)


![5-cyclohexyl-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5527289.png)
![N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5527294.png)